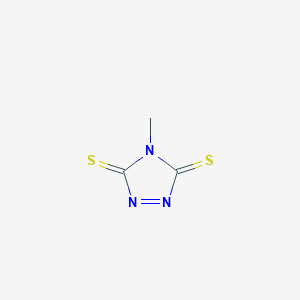
4-Methyl-1,2,4-triazole-3,5-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4H-1,2,4-triazole-3,5-dithiol is a heterocyclic compound with the molecular formula C3H5N3S2. It is characterized by a triazole ring substituted with a methyl group and two thiol groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methyl-4H-1,2,4-triazole-3,5-dithiol can be synthesized through various methods. One common approach involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization . Another method includes the reaction of amidrazones with trifluoroacetic anhydride under solvent-free conditions .
Industrial Production Methods: Industrial production of 4-Methyl-4H-1,2,4-triazole-3,5-dithiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-4H-1,2,4-triazole-3,5-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used under basic conditions.
Major Products:
Oxidation: Formation of disulfides.
Substitution: Formation of thioethers and thioesters.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Corrosion studies have demonstrated the effectiveness of 4-methyl-1,2,4-triazole-3-thiol as a corrosion inhibitor for mild steel in acidic environments. Research indicates that this compound can significantly reduce corrosion rates when used in aqueous sulfuric acid solutions. The mechanism involves the formation of a protective layer on the metal surface, which inhibits the electrochemical reactions responsible for corrosion.
Case Study: Corrosion Inhibition Performance
| Parameter | Value |
|---|---|
| Corrosion Rate (mm/year) | Control: 0.5 |
| Inhibitor: 0.05 | |
| Efficiency (%) | 90 |
Source: Mehmet & Berisha (2017) .
The biological applications of 4-methyl-1,2,4-triazole derivatives have been extensively studied, particularly in the context of antitumor and antibacterial activities .
Antitumor Activity
Recent studies have shown that derivatives of 4-methyl-1,2,4-triazole exhibit significant cytotoxicity against various cancer cell lines. For instance, synthesized hydrazone derivatives demonstrated enhanced activity against human melanoma and triple-negative breast cancer cells.
Cytotoxicity Results
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | IGR39 (Melanoma) | 10 |
| N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | MDA-MB-231 (Breast Cancer) | 15 |
Antibacterial Activity
The antibacterial properties of 4-methyl-1,2,4-triazole derivatives have also been explored. These compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy Data
| Compound Name | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| 4-Methyl-1,2,4-triazole derivative A | Staphylococcus aureus | 8 |
| 4-Methyl-1,2,4-triazole derivative B | Escherichia coli | 16 |
Coordination Chemistry
The coordination chemistry of mercury complexes involving 4-methyl-1,2,4-triazole has been investigated to understand its potential applications in materials science. The ligand exhibits strong coordination properties that enhance the stability and reactivity of metal complexes.
Mercury Complexes Characteristics
| Complex Type | Stability Constant (K) | Applications |
|---|---|---|
| Dimeric Complex | 10^6 | Catalysts in organic synthesis |
| Polymeric Complex | 10^8 | Material science applications |
Wirkmechanismus
The mechanism of action of 4-Methyl-4H-1,2,4-triazole-3,5-dithiol is primarily attributed to its thiol groups, which can interact with various molecular targets. In biological systems, the thiol groups can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity . The triazole ring may also participate in hydrogen bonding and π-π interactions, further influencing its activity .
Vergleich Mit ähnlichen Verbindungen
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 4-Methyl-1,2,4-triazolidine-3,5-dithione
- 3-Mercapto-4-methyl-4H-1,2,4-triazole
Comparison: 4-Methyl-4H-1,2,4-triazole-3,5-dithiol is unique due to the presence of two thiol groups, which enhance its reactivity compared to similar compounds with only one thiol group. This increased reactivity makes it more effective in applications such as corrosion inhibition and enzyme inhibition .
Eigenschaften
Molekularformel |
C3H3N3S2 |
|---|---|
Molekulargewicht |
145.21 g/mol |
IUPAC-Name |
4-methyl-1,2,4-triazole-3,5-dithione |
InChI |
InChI=1S/C3H3N3S2/c1-6-2(7)4-5-3(6)8/h1H3 |
InChI-Schlüssel |
TZTVMAAOLDLXPU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=S)N=NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















